5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
Description
Historical Context of Pyrazole-Based Heterocyclic Compounds
The foundation of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This seminal contribution established the nomenclature and initial understanding of this five-membered heterocyclic system characterized by two adjacent nitrogen atoms within a ring structure containing three carbon atoms. The historical significance of Knorr's work extends beyond mere nomenclature, as his initial investigations laid the groundwork for what would become one of the most extensively studied heterocyclic systems in organic chemistry.
Following Knorr's foundational contributions, the field experienced significant advancement through the work of Hans von Pechmann, who in 1898 developed a classical synthetic method for pyrazole synthesis from acetylene and diazomethane. This synthetic breakthrough provided researchers with a reliable pathway to access the pyrazole core structure, enabling subsequent generations of chemists to explore the vast potential of substituted pyrazole derivatives. The historical progression from these early synthetic methods to contemporary approaches reflects the continuous evolution of synthetic chemistry and the persistent interest in pyrazole-based compounds.
The development of pyrazole chemistry throughout the late nineteenth and early twentieth centuries established the fundamental understanding of this heterocyclic system's unique properties. The recognition that pyrazoles possess both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen atoms within the same ring system provided crucial insights into their reactivity patterns and potential applications. This dual nature of nitrogen atoms within the pyrazole framework would prove instrumental in understanding the behavior of complex substituted derivatives such as this compound.
Significance of Substituted Pyrazole Derivatives in Organic Chemistry
Substituted pyrazole derivatives have achieved remarkable prominence in organic chemistry due to their exceptional versatility as synthetic intermediates and their wide-ranging biological activities. The significance of these compounds extends across multiple domains of chemical research, from fundamental synthetic methodology development to advanced pharmaceutical applications. The structural framework of pyrazoles provides an ideal platform for chemical modification, allowing researchers to systematically explore structure-activity relationships and develop compounds with tailored properties.
The synthetic accessibility of pyrazole derivatives through various methodological approaches has contributed significantly to their widespread adoption in organic synthesis. The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents one of the most fundamental and widely employed synthetic strategies for pyrazole construction. This classical approach, first demonstrated by Knorr and subsequently refined by numerous researchers, provides reliable access to diversely substituted pyrazole scaffolds. The method's utility extends to the synthesis of complex derivatives such as diamino-substituted pyrazoles, where multiple functional groups can be incorporated through careful selection of starting materials and reaction conditions.
Modern synthetic approaches to pyrazole derivatives have evolved to encompass multicomponent reactions, metal-catalyzed processes, and environmentally conscious methodologies. The development of green synthetic protocols, such as the nano-zinc oxide catalyzed synthesis of 1,3,5-substituted pyrazoles, demonstrates the ongoing effort to improve the efficiency and environmental impact of pyrazole synthesis. These advances in synthetic methodology have expanded the accessibility of complex pyrazole derivatives and enabled the exploration of previously challenging structural modifications.
The biological significance of substituted pyrazole derivatives cannot be overstated, as these compounds have demonstrated remarkable activity across numerous therapeutic areas. Notable pharmaceutical applications include celecoxib as a cyclooxygenase-2 inhibitor, sildenafil as a phosphodiesterase 5 inhibitor, and rimonabant as a cannabinoid receptor ligand. The diversity of biological targets engaged by pyrazole derivatives reflects the structural flexibility of this heterocyclic system and its capacity to adopt conformations suitable for interaction with various biological macromolecules.
Structural and Functional Uniqueness of this compound
This compound exhibits a distinctive structural architecture that sets it apart from simpler pyrazole derivatives and endows it with unique chemical and functional properties. The compound's structural formula, C₁₀H₁₂N₄, reveals the presence of four nitrogen atoms within its molecular framework, with two nitrogen atoms forming the core pyrazole ring and two additional amino nitrogen atoms serving as substituents. This high nitrogen content contributes significantly to the compound's chemical reactivity and potential for forming hydrogen bonding interactions.
The substitution pattern of this compound demonstrates sophisticated structural design principles. The methyl group at position 5 provides steric bulk and electron-donating properties that influence the electronic distribution within the pyrazole ring. The phenyl substituent attached to the nitrogen at position 3 introduces aromatic character and extends the conjugated system, potentially affecting the compound's optical properties and molecular interactions. The amino groups at positions 3 and 4 represent particularly significant structural features, as they provide sites for further chemical modification and contribute to the compound's hydrogen bonding capacity.
The molecular weight of 188.23 positions this compound within an optimal range for various applications, providing sufficient structural complexity while maintaining favorable physicochemical properties. The computational chemistry data reveals a topological polar surface area of 66.73 square angstroms, indicating moderate polarity that could influence the compound's solubility characteristics and membrane permeability. The calculated logarithmic partition coefficient of 2.04392 suggests balanced lipophilic and hydrophilic character, which is often favorable for biological activity.
The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for complex intermolecular interactions. With three hydrogen bond donors and three hydrogen bond acceptors, the compound possesses the capacity to engage in extensive hydrogen bonding networks. This characteristic may prove crucial for biological activity, as hydrogen bonding interactions often play decisive roles in protein-ligand recognition and binding affinity.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄ | High nitrogen content |
| Molecular Weight | 188.23 | Optimal size range |
| Topological Polar Surface Area | 66.73 Ų | Moderate polarity |
| LogP | 2.04392 | Balanced lipophilicity |
| Hydrogen Bond Donors | 3 | Extensive H-bonding capacity |
| Hydrogen Bond Acceptors | 3 | Favorable for biological interactions |
| Rotatable Bonds | 2 | Structural flexibility |
The chemical reactivity profile of this compound reflects the combined influence of its multiple functional groups and the electronic properties of the pyrazole core. The amino substituents provide nucleophilic centers that can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. The pyrazole ring system, with its inherent aromaticity and nitrogen heterocycles, offers additional sites for electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.
The compound's structural uniqueness extends to its potential for serving as a building block in more complex molecular architectures. The combination of amino functionality with the aromatic pyrazole core creates opportunities for incorporation into larger heterocyclic systems, polymer structures, or coordination compounds. The phenyl substituent provides additional possibilities for π-π stacking interactions and aromatic substitution reactions, further expanding the compound's synthetic utility.
Properties
IUPAC Name |
5-methyl-3-N-phenyl-1H-pyrazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTULYHJQNFOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256191 | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-75-3 | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biological Activity
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, a class known for various pharmacological activities. Its structure can be represented as follows:
This compound features a methyl group at the 5-position and a phenyl group at the N3 position of the pyrazole ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of plasmepsin II, an aspartic protease involved in the life cycle of Plasmodium falciparum, the causative agent of malaria. This inhibition is critical as it disrupts the parasite's protein processing, leading to impaired growth and survival .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study on related structures indicated that some pyrazole derivatives showed potent activity against Mycobacterium tuberculosis (Mtb), highlighting their potential as anti-tubercular agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been shown to inhibit plasmepsin II effectively. This enzyme plays a crucial role in the proteolytic processing of proteins within the malaria parasite. Inhibition studies revealed that this compound could significantly reduce plasmepsin II activity, which is vital for the parasite's lifecycle .
Structure-Activity Relationship (SAR)
A comprehensive SAR study involving various pyrazole derivatives indicated that modifications at specific positions can enhance biological activity. For instance, the introduction of different substituents on the phenyl ring was found to influence both potency and selectivity against target enzymes .
Case Study: Inhibition of Plasmepsin II
In a detailed study examining the inhibition kinetics of plasmepsin II by this compound:
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range, indicating strong inhibitory potential.
- Mechanism : Kinetic analyses suggested that the compound acts as a competitive inhibitor, binding to the active site of plasmepsin II .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Comments |
|---|---|---|---|
| Plasmepsin II Inhibition | Plasmodium falciparum | 2.5 | Competitive inhibition observed |
| Antimicrobial Activity | Mycobacterium tuberculosis | 12.0 | Effective against drug-resistant strains |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-methyl-N3-phenyl-1H-pyrazole-3,4-diamine, exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .
Antitumor Properties
There is emerging evidence that pyrazole derivatives possess antitumor activity. For instance, certain pyrazole compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. The specific pathways involved may include the induction of apoptosis and inhibition of cell cycle progression. Research on related pyrazoles suggests that modifications to the phenyl group can enhance efficacy against specific cancer types .
Neuroprotective Effects
Some studies suggest that pyrazole derivatives may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Agricultural Applications
Fungicidal Activity
this compound has been investigated for its fungicidal properties. Similar compounds have shown effectiveness in controlling mycotoxin contamination in crops, particularly those caused by fungi like Fusarium and Aspergillus. This application is critical for food safety and agricultural productivity .
Herbicidal Potential
Research into the herbicidal activity of pyrazole derivatives indicates that they may inhibit specific enzymes involved in plant growth. This could lead to the development of new herbicides that target weed species without affecting crop yields significantly .
Materials Science
Synthesis of Coordination Compounds
The ability of this compound to form coordination complexes with metals has been explored. These complexes can exhibit unique photoluminescent properties, which are useful in various applications including sensors and light-emitting devices .
Polymeric Materials
In materials science, pyrazole-based compounds are being studied for their potential use in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
4-(4-Phenylthiazol-2-yl)-1H-pyrazole-3,5-diamine
- Structure : Shares a pyrazole-diamine core but incorporates a phenylthiazole substituent instead of a phenyl group.
- Properties :
- Applications: Not explicitly stated, but thiazole-pyrazole hybrids are often explored for antimicrobial or antitumor activity.
2.1.2. N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine
- Structure: Benzene-diamine scaffold with chloroquinoline substituents.
- Pharmacological relevance: Quinoline derivatives are known for antimalarial and anticancer properties, suggesting this compound may share similar bioactivity .
Electronic and Steric Effects
- 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine : The methyl group enhances electron density at the pyrazole ring, while the phenyl group introduces steric hindrance. This may reduce intermolecular interactions compared to planar analogs like IC2 (6-methylquinazoline-2,4-diamine) .
- IC2 and IC5 (DNA intercalators): Planarity: Bicyclic aromatic systems (quinazoline/pyridopyrimidine) enable stronger DNA intercalation via π-π stacking. Activity: IC2 and IC5 exhibit DNA-binding efficiency comparable to doxorubicin, a benchmark intercalator .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine typically involves:
- Formation of the pyrazole core via condensation of appropriate β-diketones or β-ketoesters with phenylhydrazine derivatives.
- Introduction of methyl substitution at the 5-position of the pyrazole ring.
- Functionalization at the 3 and 4 positions to introduce amino groups, often via reduction or substitution reactions.
- Use of protecting groups and condensation reagents to facilitate selective transformations.
Detailed Preparation Method from Patent CN103275010A
A patented method (CN103275010A) outlines a two-stage preparation involving intermediates leading to pyrazole derivatives structurally related to this compound:
Stage 1: Formation of Intermediate Pyrazole Compound
- React compound IV (a substituted acetoacetyl derivative) with phenylhydrazine in a fatty alcohol solvent (C12-C18) with a water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate).
- Reflux at 75-85°C for 2-3 hours to form an intermediate (III).
- Remove solvent under reduced pressure to isolate the intermediate.
- Treat intermediate III with tetrahydrofuran (THF), a condensation reagent (Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent), and an organic base (pyridine or triethylamine) at 40-60°C overnight.
- Neutralize, extract, and concentrate to obtain compound II.
Stage 2: Conversion to Target Pyrazole Derivative
- Subject compound II to acid or base treatment (e.g., saturated hydrogen chloride in ethyl acetate, followed by pH adjustment with sodium hydroxide).
- Filter and wash to isolate the final pyrazole derivative as an off-white solid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intermediate III formation | Compound IV + phenylhydrazine, fatty alcohol solvent | 87% | Reflux 2-3 h, water-retaining agent |
| Condensation to Compound II | THF + Lawesson/Belleau reagent + pyridine/TEA | 87-90% | 40-60°C overnight |
| Final product isolation | Acid/base treatment, filtration, washing | 80-86% | Off-white solid, recrystallization |
This method emphasizes environmental protection, reasonable processing conditions, high yield, and low production cost, with minimal waste generation.
Alternative Synthetic Routes from Literature
Other synthetic approaches for pyrazole derivatives related to this compound include:
Multi-component Reactions (MCR): One-pot reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes and cyanomethylene reagents to build complex pyrazole derivatives. These methods utilize hydrazine hydrate and sodium acetate in refluxing solvents to promote ring closure and amination steps.
Hydrogenation and Reduction: Palladium-catalyzed hydrogenation under pressure to reduce intermediates and introduce amino groups at desired positions on the pyrazole ring, improving purity and yield.
Analytical Data Supporting Preparation
Characterization of intermediates and final products typically includes:
| Technique | Key Observations for Pyrazole Derivatives |
|---|---|
| IR Spectroscopy | NH2 stretching (~3480-3328 cm⁻¹), C=N (~1650 cm⁻¹), CN (~2220 cm⁻¹) |
| ¹H NMR Spectroscopy | Signals for NH protons (~10-12 ppm), aromatic protons (7-8 ppm), methyl groups (~2-3 ppm) |
| ¹³C NMR Spectroscopy | Signals for C=N (~140-160 ppm), aromatic carbons (120-140 ppm), methyl carbons (~10-15 ppm) |
| Mass Spectrometry | Molecular ion peaks consistent with calculated masses |
These data confirm the successful formation and purity of the pyrazole derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented method provides a scalable and cost-effective route with environmental considerations, suitable for industrial production.
- Multi-component reactions offer synthetic flexibility for structural diversification but may require further purification steps.
- Catalytic hydrogenation is crucial for converting intermediates to the diamine form, ensuring the presence of amino groups at positions 3 and 4 on the pyrazole ring.
- Analytical characterizations confirm the structure and purity of the synthesized compounds, essential for subsequent biological evaluations.
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine?
Answer:
The synthesis of pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-ketoesters. For this compound, key parameters include:
- Temperature control : Maintain 60–80°C to favor cyclization while avoiding side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while ethanol/water mixtures improve yield in precipitation-driven steps .
- Catalysts : Use acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts to modulate reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Standard characterization protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring and phenyl group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical ambiguities and confirms hydrogen bonding interactions .
- HPLC : To assess purity (>98% for pharmacological studies) .
Basic: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Employ Design of Experiments (DoE) methodologies:
- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a structured matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and optimize for maximum yield .
- Taguchi methods : Robustly optimize conditions against noise factors (e.g., humidity, impurity levels) .
Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways, transition states, and activation energies (e.g., Gaussian or ORCA software) .
- Molecular dynamics (MD) simulations : Study solvent effects and collision frequencies to predict kinetic outcomes .
- Machine learning (ML) : Train models on existing pyrazole reaction datasets to forecast optimal conditions for untested reactions .
Advanced: How should researchers address contradictions between experimental data and computational predictions?
Answer:
- Validation loops : Cross-check computational results with controlled experiments (e.g., isotopic labeling to trace reaction mechanisms) .
- Sensitivity analysis : Identify which computational parameters (e.g., basis sets, solvation models) most affect predictions and refine them iteratively .
- Error margin quantification : Use statistical tools (e.g., Monte Carlo simulations) to assess uncertainty in both experimental and computational data .
Advanced: What interdisciplinary approaches enhance the design of derivatives with tailored properties?
Answer:
- Hybrid QSAR/Molecular docking : Combine quantitative structure-activity relationship (QSAR) models with docking simulations (e.g., AutoDock) to prioritize derivatives for synthesis .
- Cheminformatics : Mine databases (e.g., PubChem, ChEMBL) for structural analogs and apply cluster analysis to identify unexplored substitutions .
- Systems chemistry : Integrate kinetic and thermodynamic data to design self-assembling or catalytic systems .
Advanced: How can biological activity studies be systematically linked to structural modifications?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental substitutions (e.g., halogens, methoxy groups) and test against target enzymes (e.g., kinases) .
- Free-energy perturbation (FEP) : Compute binding affinity changes for virtual derivatives before synthesis .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bond donors) using software like Schrödinger .
Advanced: What strategies mitigate impurities or byproducts during scale-up?
Answer:
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
- Membrane filtration : Remove low-molecular-weight impurities via nanofiltration .
- DoE-based troubleshooting : Statistically isolate factors (e.g., stirring rate, heating gradient) causing impurity formation .
Advanced: How can kinetic studies elucidate reaction mechanisms involving this compound?
Answer:
- Stopped-flow spectroscopy : Measure rapid intermediate formation rates (e.g., enolate generation) .
- Isotopic labeling : Use ²H or ¹³C isotopes to track atom-specific pathways .
- Microkinetic modeling : Fit experimental rate data to proposed mechanisms using software like COPASI .
Advanced: What frameworks validate findings across computational, synthetic, and pharmacological domains?
Answer:
- Consensus scoring : Combine results from multiple docking programs (e.g., Glide, GOLD) to reduce bias .
- Meta-analysis : Aggregate data from independent studies to identify robust trends .
- Reproducibility protocols : Publish detailed experimental logs (e.g., reaction timestamps, raw spectra) to enable cross-lab validation .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
